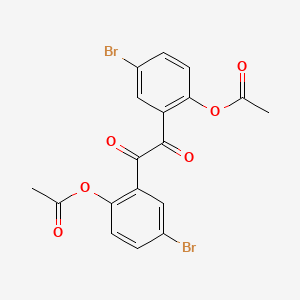
Benzenesulfonyl chloride, 2,2'-dithiobis[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, keeping the temperature between 20° and 25°C by means of cold water.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form sulfonamides.
Alcohols: Reacts with alcohols to form sulfonate esters.
Water: Reacts with water under mild conditions to form benzenesulfonic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis with water.
Aplicaciones Científicas De Investigación
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters.
Biology: Utilized in the modification of biomolecules for various biochemical assays.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonyl chloride involves its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides and sulfonate esters through substitution reactions .
Comparación Con Compuestos Similares
Benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but is a solid at room temperature, making it easier to handle.
Methanesulfonyl Chloride: More reactive due to the smaller size of the methyl group compared to the phenyl group in benzenesulfonyl chloride.
Benzenesulfonyl chloride is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
63468-81-5 |
|---|---|
Fórmula molecular |
C14H12Cl2O4S4 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2-[(2-chlorosulfonyl-4-methylphenyl)disulfanyl]-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-9-3-5-11(13(7-9)23(15,17)18)21-22-12-6-4-10(2)8-14(12)24(16,19)20/h3-8H,1-2H3 |
Clave InChI |
XLNCQXHULZXMHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


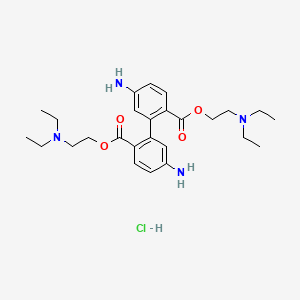

![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
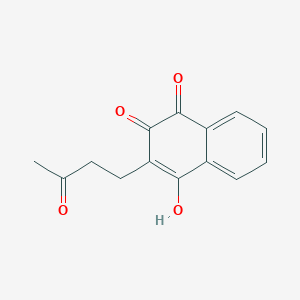
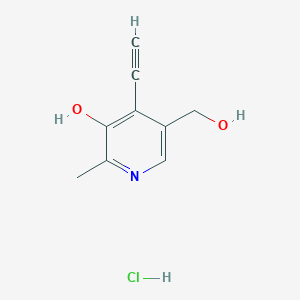
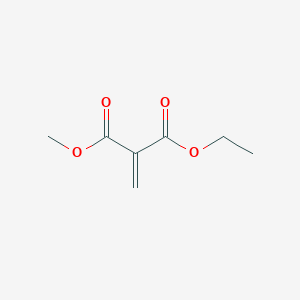

![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
